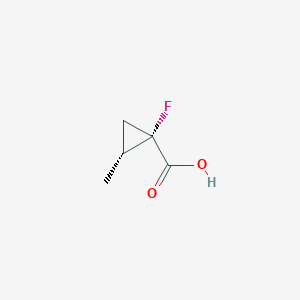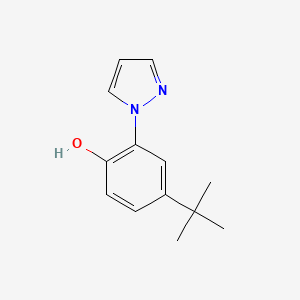
4-tert-butyl-2-(1H-pyrazol-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-tert-butyl-2-(1H-pyrazol-1-yl)phenol” is a chemical compound with the CAS Number: 1465904-35-1 . It has a molecular weight of 216.28 . The IUPAC name for this compound is 4-(tert-butyl)-2-(1H-pyrazol-1-yl)phenol .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H16N2O/c1-13(2,3)10-5-6-12(16)11(9-10)15-8-4-7-14-15/h4-9,16H,1-3H3 .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol and similar compounds have been synthesized and characterized using various spectroscopic techniques, including FT-IR, MS, NMR, UV–vis, and X-ray diffraction. These studies also involve theoretical calculations using density functional theory for molecular geometry and vibrational frequencies, providing a comprehensive understanding of their structure and properties (Cuenú et al., 2018); (Cuenú et al., 2019).
Catalytic Applications
- Derivatives of this compound have been used in catalytic applications, particularly in palladium complexes, demonstrating effectiveness in reactions like Heck coupling (Boltina et al., 2012). Similar applications are observed in ruthenium complexes for hydrogenation of acetophenone (Amenuvor et al., 2016).
Material Science and Electronics
- In the field of material science, compounds related to this compound have been studied for their potential in extending the life of organic light-emitting diodes (OLEDs). These studies focus on the structural and optical properties of these compounds as hole transport materials (Cherpak et al., 2011).
Supramolecular and Molecular Interactions
- The presence of π…π and C-H…π interactions in compounds like this compound has been a subject of interest. These interactions contribute to the formation of molecular chains and influence the overall stability and properties of these compounds (Moreno-Fuquen et al., 2017).
Pharmaceutical and Chemical Synthesis
- While direct applications in pharmaceuticals are excluded from this analysis, derivatives of this compound have been synthesized for various purposes, including as intermediates in complex chemical syntheses. These compounds play crucial roles in the synthesis of more complex molecules (Zhang et al., 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds containing the pyrazole moiety, such as this one, are known to exhibit a broad range of biological activities . They have been found to interact with various targets, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal targets .
Mode of Action
For instance, some pyrazole derivatives inhibit the production of certain inflammatory mediators, such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the production of cytokines like TNF-α, IL-6, and IL-1β .
Biochemical Pathways
These could potentially include pathways related to inflammation, cancer, pain perception, convulsion, helminth infections, oxidative stress, and plant growth .
Pharmacokinetics
The compound’s solubility, molecular weight, and other physicochemical properties would likely influence its adme properties .
Result of Action
Based on the known activities of pyrazole derivatives, the compound could potentially exert effects such as inhibition of inflammatory mediator production, interference with cancer cell proliferation, modulation of pain and convulsion responses, disruption of helminth life cycles, reduction of oxidative stress, and alteration of plant growth .
Action Environment
Factors such as ph, temperature, and reaction time can affect the yield and effectiveness of similar compounds . Additionally, the compound’s storage temperature and physical form could potentially influence its stability .
Eigenschaften
IUPAC Name |
4-tert-butyl-2-pyrazol-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)10-5-6-12(16)11(9-10)15-8-4-7-14-15/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPDHZKXJUVIQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


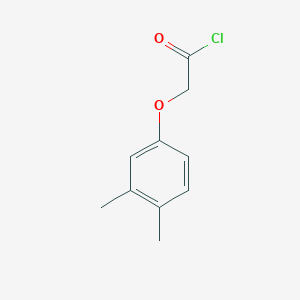
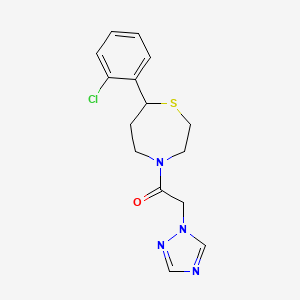

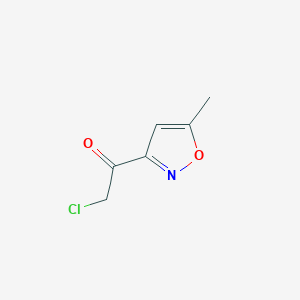
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B3000369.png)
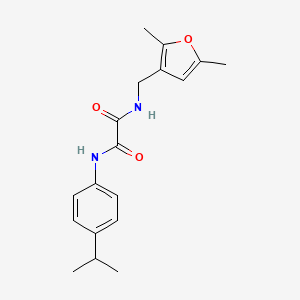
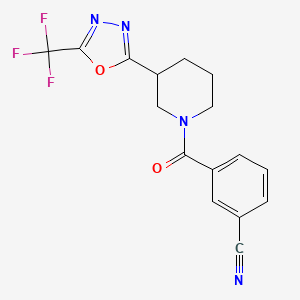
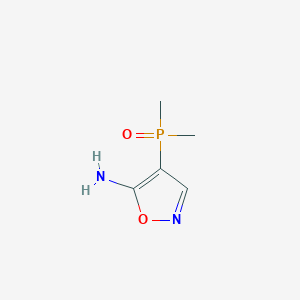
![N-[(1-Methyl-2-oxo-3H-indol-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000375.png)
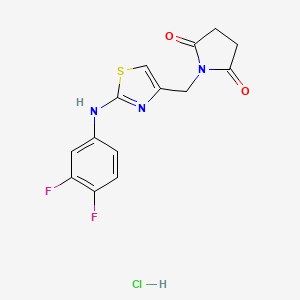
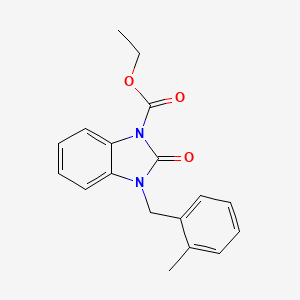
![N-(4-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3000381.png)
